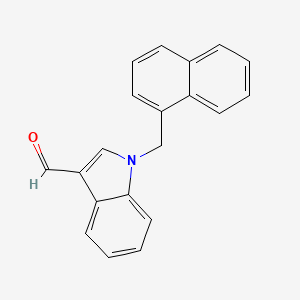

1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde” is a complex organic compound. It is related to the class of compounds known as naphthylmethanols . These compounds typically contain a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon made up of two fused benzene rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone” was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . Another compound, “(E)-3-mesityl-1-(naphthalen-2-yl)prop-2-en-1-one”, was synthesized through direct acylation reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone” was optimized using the density functional theory (DFT) method . The computed geometrical parameters were compared with experimental data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone” was investigated using several experimental techniques such as FT-IR, FT-Raman, NMR and UV−vis spectral methods .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “1-Naphthylmethanol” has an average mass of 158.197 Da and a monoisotopic mass of 158.073166 Da .Scientific Research Applications

Synthesis of Novel Derivatives

The compound can be used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acid derivatives . These derivatives have been synthesized by two different methods, using naphthylselenols or naphthylselenocyanates .

Spectroscopic Investigation

The structures of the products synthesized from this compound were investigated by spectroscopic methods . This allows for a deeper understanding of the compound’s properties and potential applications.

Biological Activities

Naphthalene derivatives, such as the one , have displayed a wide range of biological activities . These include antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation activities .

Biosynthesis

The compound plays a role in the biosynthesis of naturally occurring naphthalenes . This process has been studied over the past few decades, providing valuable insights into the compound’s occurrence, isolation, and identification .

Fungicide Development

The compound has been used in the development of novel fungicides . Specifically, it has been used in the creation of the fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), which inhibits Rhizoctonia solani .

Target and Mode of Action Clarification

Research involving this compound has helped clarify the target and mode of action of certain fungicides . This is crucial for the development of more effective and targeted fungicides.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13-14H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIPHJOFFJPRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976299 |

Source

|

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde | |

CAS RN |

6083-12-1 |

Source

|

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d] pyrimidin-3-yl))carboxamide](/img/structure/B2886915.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2886920.png)

![2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2886926.png)

![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)

![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)